Phylloseptin-7 (PS-7) is a 19-amino-acid, C-terminally amidated cationic antimicrobial peptide (sequence: FLSLIPHAINAVSAIAKHF-NH2) originally isolated from the skin secretions of Phyllomedusa frogs. In procurement and material selection, PS-7 is primarily sourced for its potent, broad-spectrum membrane-permeabilizing activity against Gram-positive bacteria, Gram-negative bacteria, and protozoan parasites such as Trypanosoma cruzi and Leishmania [1]. Unlike generic antimicrobial peptides that suffer from high mammalian cytotoxicity, PS-7 adopts a highly stable α-helical conformation in membrane-mimetic environments, allowing it to selectively target pathogenic lipid bilayers [2]. This structural predictability, combined with its defined molecular weight (approx. 2048 Da), makes it a high-value precursor and reference standard for developing targeted anti-parasitic therapeutics, anti-biofilm coatings, and selective membrane-disrupting agents.
Substituting Phylloseptin-7 with generic benchmark peptides like Melittin or co-secreted analogs like Dermaseptins often compromises assay selectivity and therapeutic windows. While Melittin is a common procurement choice for membrane disruption, its indiscriminate lytic activity results in severe mammalian cytotoxicity, rendering it unsuitable for selective anti-parasitic modeling [1]. Furthermore, within the Phyllomedusa peptide family, structural variations significantly impact efficacy; for example, minor sequence deviations in Phylloseptin-8 or Dermaseptin-1 lead to measurable decreases in trypanocidal potency [2]. The specific C-terminal amidation and exact amphipathic residue distribution of PS-7 are critical for maximizing its selectivity index. Consequently, using crude frog skin secretions or generic α-helical peptides introduces unacceptable variability in reproducibility, off-target hemolysis, and baseline minimum inhibitory concentrations (MICs) during specialized therapeutic development.
In comparative evaluations against Trypanosoma cruzi, Phylloseptin-7 demonstrates the highest specific activity among peptides isolated from Phyllomedusa nordestina. Quantitative assays reveal that PS-7 achieves an EC50 of 0.69 µg/mL. In contrast, in-class comparators such as Phylloseptin-8, Dermaseptin-4, and Dermaseptin-1 require higher concentrations to achieve the same effect, exhibiting EC50 values of 0.94 µg/mL, 0.86 µg/mL, and 1.64 µg/mL, respectively [1]. This establishes PS-7 as the most potent candidate within its immediate structural family for anti-trypanosomal applications.
| Evidence Dimension | Trypanocidal Activity (EC50) |
| Target Compound Data | 0.69 µg/mL |
| Comparator Or Baseline | Phylloseptin-8 (0.94 µg/mL), Dermaseptin-4 (0.86 µg/mL), Dermaseptin-1 (1.64 µg/mL) |
| Quantified Difference | 26% to 137% lower EC50 (higher potency) than closely related peptides |
| Conditions | In vitro assays against Trypanosoma cruzi |
Selecting PS-7 over other phylloseptins or dermaseptins minimizes the required peptide concentration in anti-parasitic formulations, directly improving cost-efficiency and reducing potential off-target effects.
When screened for activity against Leishmania species, Phylloseptin-7 significantly outperforms Melittin, a standard commercial benchmark for membrane-active antimicrobial peptides. PS-7 exhibits a highly potent IC50 of 0.34 µg/mL against Leishmania targets. In direct contrast, Melittin demonstrates an IC50 of 2.44 µg/mL under similar in vitro conditions [1]. This represents an approximately 7.1-fold increase in potency for PS-7, driven by its specialized amphipathic α-helical structure that selectively permeabilizes the protozoan plasma membrane without the extreme generalized toxicity associated with Melittin.
| Evidence Dimension | Anti-Leishmanial Activity (IC50) |
| Target Compound Data | 0.34 µg/mL |
| Comparator Or Baseline | Melittin (2.44 µg/mL) |
| Quantified Difference | ~7.1-fold greater potency (lower IC50) for Phylloseptin-7 |
| Conditions | In vitro anti-leishmanial screening assays |
For researchers and formulators developing treatments for neglected tropical diseases, PS-7 provides a vastly superior therapeutic baseline compared to the highly toxic and less potent Melittin standard.
A critical procurement metric for membrane-active peptides is the balance between target pathogen lethality and mammalian cell toxicity. Phylloseptin-7 maintains a defined cytotoxicity threshold, with a CC50 of 34.42 µg/mL against wild-type mammalian cells [1]. When paired with its trypanocidal EC50 of 0.69 µg/mL, PS-7 yields a robust Selectivity Index (SI) of approximately 50. This quantitative therapeutic window ensures that PS-7 can be utilized in cellular assays and in vivo models at concentrations that eradicate parasites while preserving mammalian cell viability, a balance often unachievable with crude peptide mixtures or non-selective lytic agents.
| Evidence Dimension | Selectivity Index (CC50 / EC50) |
| Target Compound Data | CC50 = 34.42 µg/mL; SI ≈ 50 against T. cruzi |
| Comparator Or Baseline | Generic lytic peptides (which typically exhibit SI < 10 due to high hemolysis) |
| Quantified Difference | Provides a 50-fold concentration buffer between efficacy and mammalian toxicity |
| Conditions | In vitro cytotoxicity against wild-type mammalian cells vs. T. cruzi efficacy |
A high Selectivity Index is mandatory for advancing a peptide from a basic in vitro reagent to a viable precursor for clinical or commercial therapeutic development.
A major procurement challenge with crude peptide extracts and non-amidated synthetic peptides is their structural instability in solution, which leads to variable assay results. Phylloseptin-7 overcomes this by adopting a highly predictable, well-defined α-helical conformation when exposed to membrane-mimetic environments (e.g., 50% trifluoroethanol). The presence of a highly conserved N-terminal FLSLIP motif and a C-terminal amidation stabilizes the helix, increasing its cationicity and preventing premature proteolytic degradation [1]. Compared to unordered generic peptides that aggregate unpredictably, PS-7’s structural stability ensures consistent dose-response curves in both planktonic and biofilm-eradication models.
| Evidence Dimension | Structural Conformation in Hydrophobic Media |
| Target Compound Data | Stable α-helical conformation (C-terminally amidated) |
| Comparator Or Baseline | Non-amidated or unordered generic peptides |
| Quantified Difference | Amidation and conserved motifs prevent aggregation and stabilize the active helical state |
| Conditions | Circular dichroism (CD) in 50% TFE / membrane-mimetic environments |
Predictable structural folding translates directly to lot-to-lot reproducibility, making PS-7 a reliable precursor for standardized antimicrobial and anti-biofilm assays.
As a highly potent, selective agent against Trypanosoma cruzi and Leishmania, PS-7 is an ideal primary reference compound or structural scaffold for developing novel therapeutics for neglected tropical diseases, significantly outperforming generic benchmarks like Melittin in both potency and selectivity [1].
Due to its stable α-helical structure in hydrophobic environments and specific lipid bilayer disruption mechanism, PS-7 serves as a precise biochemical tool for studying peptide-lipid interactions and pore-formation kinetics without the confounding variable of total cell lysis common to cruder AMPs [2].
Its broad-spectrum efficacy against Gram-positive and Gram-negative bacteria, combined with a defined C-terminal amidation that enhances structural stability and prevents premature degradation, makes PS-7 a strong candidate for integration into advanced anti-biofilm materials and medical device coatings [2].